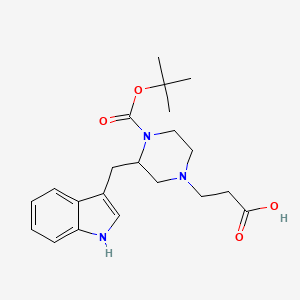
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a propanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperazine Ring Formation: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable diamine reacts with a halogenated compound.
Coupling Reactions: The indole moiety is coupled with the piperazine ring using a linker, such as a propanoic acid derivative, under conditions that promote amide bond formation.
Protection and Deprotection Steps: The tert-butoxycarbonyl group is used to protect the piperazine nitrogen during the synthesis and is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring provides structural flexibility, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indol-3-YL)propanoic acid: Lacks the piperazine ring and tert-butoxycarbonyl group.
4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Lacks the indole moiety.
N-(1H-Indol-3-YL)methylpiperazine: Lacks the propanoic acid group.
Uniqueness
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is unique due to its combination of an indole moiety, a piperazine ring, and a propanoic acid group. This structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C21H29N3O4 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3-[3-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)24-11-10-23(9-8-19(25)26)14-16(24)12-15-13-22-18-7-5-4-6-17(15)18/h4-7,13,16,22H,8-12,14H2,1-3H3,(H,25,26) |
Clave InChI |
SANBAMOTJSLQSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CNC3=CC=CC=C32)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

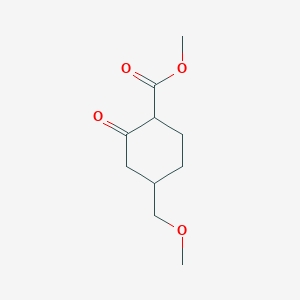
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
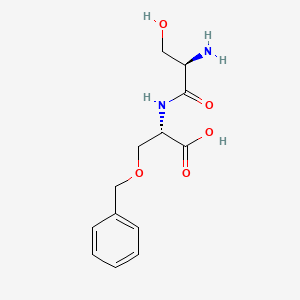
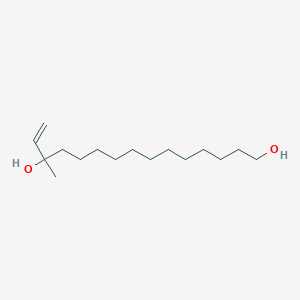
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
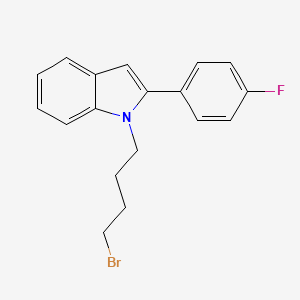
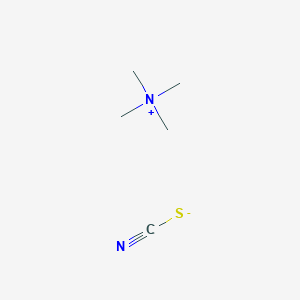

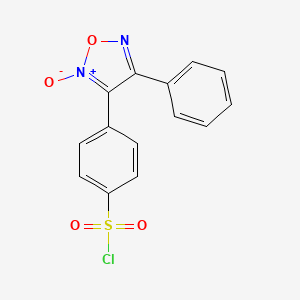
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
